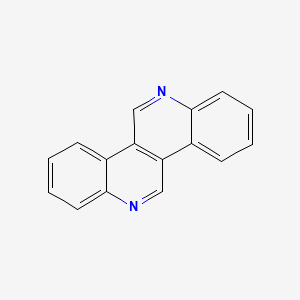
Calycanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calycanine is a dibenzonaphthyridine.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Calycanine has been studied for its potential therapeutic effects in several areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .
- Antioxidant Properties : this compound has demonstrated notable antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals can help in formulating supplements aimed at reducing oxidative damage in cells .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions. The mechanisms through which it exerts these effects are still under investigation but may involve modulation of inflammatory pathways .
Pharmacological Research
The pharmacological profile of this compound is being explored to understand its mechanisms of action and therapeutic uses:
- Neuroprotective Effects : Emerging research highlights this compound's potential neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to inhibit neuronal apoptosis and promote cell survival is under examination .
- Anticancer Potential : Some studies have suggested that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. The compound's ability to induce apoptosis in these cells presents a promising avenue for cancer therapy .
Agricultural Applications
In addition to its medicinal uses, this compound is being researched for its applications in agriculture:
- Pest Resistance : this compound has shown potential as a natural pesticide due to its insecticidal properties against common agricultural pests. This application could lead to the development of eco-friendly pest control solutions that minimize chemical pesticide use .
- Plant Growth Promotion : Some studies suggest that alkaloids like this compound can enhance plant growth and resilience against environmental stressors, potentially improving crop yields and sustainability .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. This finding supports the potential development of new antibacterial formulations based on this compound.
Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, with a significant reduction in cell death observed when treated with 10 µM of this compound compared to untreated controls.
Data Table: Summary of this compound Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal | Antimicrobial | Effective against E. coli and S. aureus |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Pharmacological | Neuroprotection | Inhibits neuronal apoptosis |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Agricultural | Pest Resistance | Insecticidal properties observed |
| Plant Growth Promotion | Enhances resilience against environmental stress |
Eigenschaften
CAS-Nummer |
218-30-4 |
|---|---|
Molekularformel |
C16H10N2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
quinolino[4,3-c]quinoline |
InChI |
InChI=1S/C16H10N2/c1-3-7-15-11(5-1)13-9-18-16-8-4-2-6-12(16)14(13)10-17-15/h1-10H |
InChI-Schlüssel |
SZHOANKNVRPRGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C4=CC=CC=C4N=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















